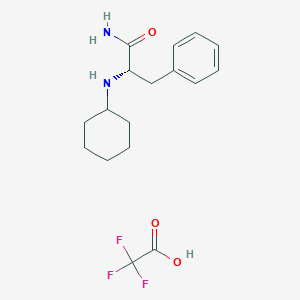

N-Cyclohexyl-L-phenylalaninamide Mono(trifluoroacetate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

L-Phenylalanine cyclohexylamide has been described as a powerful chiral auxiliary for the synthesis of optically pure α,α-disubstituted amino acids. This demonstrates the utility of related compounds in synthesizing complex molecules with specific optical purities, which is essential in drug synthesis and other applications where stereochemistry plays a critical role (Obrecht et al., 1995).

Molecular Structure Analysis

The structural determination of related compounds, such as N-trifluoroacetyl-L-norvalyl-L-norvaline cyclohexyl ester, reveals insights into the molecular architecture and the interactions at play, which can inform the understanding of N-Cyclohexyl-L-phenylalaninamide Mono(trifluoroacetate) (Parr & Howard, 1972).

Chemical Reactions and Properties

Phenyliodine(III) bis(trifluoroacetate) (PIFA) has been utilized in various syntheses, demonstrating the reactivity and utility of trifluoroacetate groups in promoting C-C coupling reactions and in the synthesis of indoline derivatives via amidohydroxylation reactions. This highlights the chemical reactivity of trifluoroacetate-containing compounds, which would be relevant to N-Cyclohexyl-L-phenylalaninamide Mono(trifluoroacetate) (Rihn et al., 2011; Correa et al., 2006).

Physical Properties Analysis

The physical properties of trifluoroacetate derivatives, such as solubility, melting points, and boiling points, can be inferred from studies on similar compounds. The inclusion of trifluoroacetate groups often affects these properties significantly, altering solubility patterns and thermal stability (Smith et al., 1989).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards nucleophiles or electrophiles, of N-Cyclohexyl-L-phenylalaninamide Mono(trifluoroacetate) can be explored through the lens of related research. The presence of trifluoroacetate groups impacts these properties, making such compounds highly reactive in specific chemical environments (Itoh et al., 2002).

Scientific Research Applications

Spectral Characteristics and Solvent Interactions

Research on the spectral characteristics of similar compounds, such as 2-(2′-aminophenyl)benzimidazole monocations in different solvents, including trifluoroacetic acid, reveals insights into their isomeric forms and protonation at various basic centres. These studies help in understanding the optical and electronic properties of related compounds, which could be applicable to "N-Cyclohexyl-L-phenylalaninamide Mono(trifluoroacetate)" in various solvent environments (Santra & Dogra, 1999).

Sensor Applications

The development of aggregation-induced emission nanofibers using compounds related to "N-Cyclohexyl-L-phenylalaninamide Mono(trifluoroacetate)" demonstrates potential applications in sensing aromatic amines and acid vapors. Such research highlights the utility of trifluoroacetate-related compounds in environmental monitoring and chemical sensing technologies (Xue et al., 2017).

Organic Reactions and Catalysis

Studies on the oxidation reactions of cyclohexane with hydrogen peroxide-trifluoroacetic acid systems provide insights into the radical and non-radical mechanisms of such processes. This research is relevant for understanding how "N-Cyclohexyl-L-phenylalaninamide Mono(trifluoroacetate)" might behave under similar oxidative conditions, offering potential applications in organic synthesis and catalysis (Camaioni et al., 2001).

Synthesis and Conformational Analysis

The synthesis of conformationally restricted analogues of phenylalaninamide compounds, using intermediates such as N-(trifluoroacetyl)-α-allylphenylalaninamide, sheds light on the structural and conformational aspects of these molecules. Such studies are pertinent for understanding the synthesis routes and conformational stability of "N-Cyclohexyl-L-phenylalaninamide Mono(trifluoroacetate)" (Holladay & Nadzan, 1991).

Enantiomeric Separation and Analysis

Research on the use of N-trifluoroacetyl-L-norvalyl-L-norvaline cyclohexyl ester as a stationary phase for gas chromatographic enantiomeric separation of amino acid derivatives highlights the analytical applications of trifluoroacetyl-related compounds. This indicates potential uses of "N-Cyclohexyl-L-phenylalaninamide Mono(trifluoroacetate)" in chiral separations and analytical chemistry (Parr & Howard, 1972).

properties

IUPAC Name |

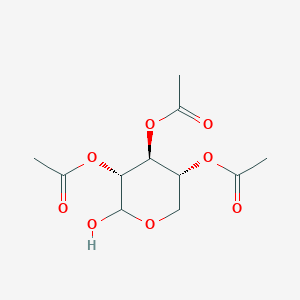

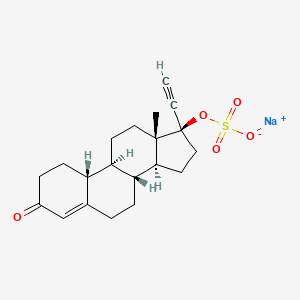

(2S)-2-(cyclohexylamino)-3-phenylpropanamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O.C2HF3O2/c16-15(18)14(11-12-7-3-1-4-8-12)17-13-9-5-2-6-10-13;3-2(4,5)1(6)7/h1,3-4,7-8,13-14,17H,2,5-6,9-11H2,(H2,16,18);(H,6,7)/t14-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMIIPZADZOLTBN-UQKRIMTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(CC2=CC=CC=C2)C(=O)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)N[C@@H](CC2=CC=CC=C2)C(=O)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23F3N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-(cyclohexylamino)-3-phenylpropanamide;2,2,2-trifluoroacetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Hypoxanthine monohydrochloride, [8-3H]](/img/structure/B1140847.png)

![6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B1140862.png)